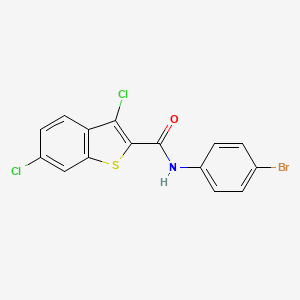
N-(4-bromophenyl)-3,6-dichloro-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromophenyl)-3,6-dichloro-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a bromophenyl group, two chlorine atoms, and a carboxamide group attached to a benzothiophene core
Preparation Methods
The synthesis of N-(4-bromophenyl)-3,6-dichloro-1-benzothiophene-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,6-dichlorobenzothiophene and 4-bromoaniline.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent, such as dichloromethane or toluene, and a catalyst, such as palladium on carbon.
Synthetic Route: The synthetic route involves the formation of an amide bond between the carboxylic acid group of 3,6-dichlorobenzothiophene and the amine group of 4-bromoaniline. This is typically achieved through a condensation reaction using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the final compound in high purity.
Chemical Reactions Analysis
N-(4-bromophenyl)-3,6-dichloro-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.
Substitution: The bromophenyl and dichlorobenzothiophene moieties can undergo substitution reactions with nucleophiles, such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include palladium catalysts, bases like sodium hydroxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Scientific Research Applications
N-(4-bromophenyl)-3,6-dichloro-1-benzothiophene-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound has been studied for its potential as an antimicrobial and anticancer agent.
Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and molecular pathways.
Chemical Research: The compound is used as a building block in the synthesis of more complex molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-3,6-dichloro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Inhibition of Enzymes: The compound can inhibit the activity of certain enzymes involved in cellular processes, leading to the disruption of metabolic pathways and cell growth.
Interaction with Receptors: The compound may bind to specific receptors on the surface of cells, triggering a cascade of intracellular signaling events that result in the inhibition of cell proliferation and induction of apoptosis.
Modulation of Gene Expression: The compound can modulate the expression of genes involved in cell cycle regulation, apoptosis, and other cellular processes, thereby affecting the overall behavior of cells.
Comparison with Similar Compounds
N-(4-bromophenyl)-3,6-dichloro-1-benzothiophene-2-carboxamide can be compared with other similar compounds, such as:
N-(4-bromophenyl)benzamide: This compound shares the bromophenyl group but lacks the dichlorobenzothiophene moiety, resulting in different biological activities and chemical properties.
N-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound contains a thiazole ring instead of a benzothiophene ring, leading to variations in its antimicrobial and anticancer activities.
N-(4-bromophenyl)sulfonylbenzoyl-L-valine: This compound includes a sulfonyl group and an amino acid residue, which contribute to its unique biological properties and potential therapeutic applications.
Properties
Molecular Formula |
C15H8BrCl2NOS |
|---|---|
Molecular Weight |
401.1 g/mol |
IUPAC Name |
N-(4-bromophenyl)-3,6-dichloro-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C15H8BrCl2NOS/c16-8-1-4-10(5-2-8)19-15(20)14-13(18)11-6-3-9(17)7-12(11)21-14/h1-7H,(H,19,20) |
InChI Key |
IQGXPSFCQXSLSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















